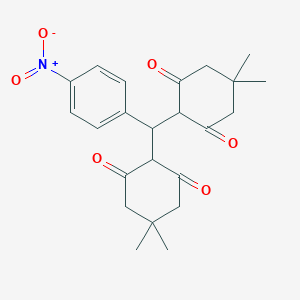![molecular formula C7H4FN3O2 B273542 2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
2-Fluoro-3-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-nitroimidazo[1,2-a]pyridine (FNIP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. FNIP is a nitroimidazole derivative that possesses a fluorine atom at position 2 and a nitro group at position 3 of the pyridine ring. This compound has been shown to exhibit potent biological activity, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to radiation therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
2-Fluoro-3-nitroimidazo[1,2-a]pyridine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for researchers. Additionally, this compound exhibits potent biological activity, allowing researchers to study its effects on various biological systems. However, there are also limitations to the use of this compound in laboratory experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its potential toxicity must be carefully considered.
Future Directions
There are several potential future directions for the study of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine. One area of research could focus on the development of novel anticancer agents based on the structure of this compound. Additionally, further studies could investigate the potential use of this compound as a radiosensitizer in cancer treatment. Finally, the antimicrobial activity of this compound could be further explored, potentially leading to the development of new antimicrobial agents.
Synthesis Methods
The synthesis of 2-Fluoro-3-nitroimidazo[1,2-a]pyridine involves the reaction of 2-chloro-3-nitropyridine with potassium fluoride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride, which yields the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-Fluoro-3-nitroimidazo[1,2-a]pyridine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of novel anticancer agents. Additionally, this compound has been investigated for its potential use as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment.
properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-fluoro-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4FN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |
InChI Key |
OKXWANRKZBXOSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)
